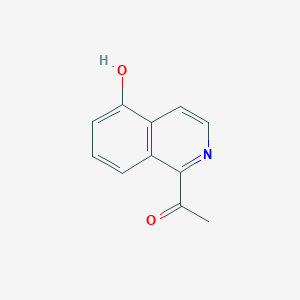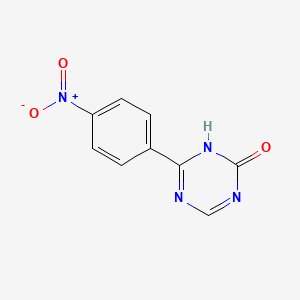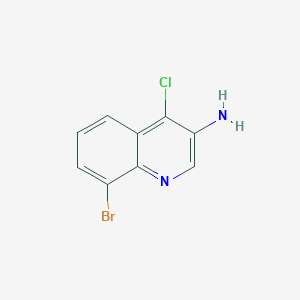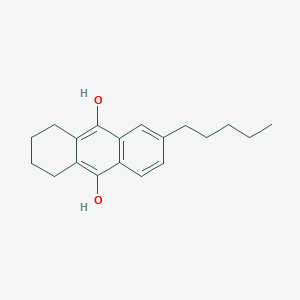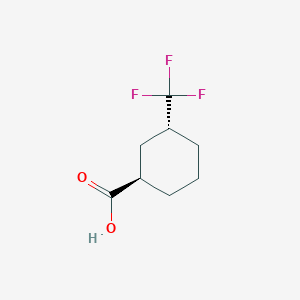
rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid: is a specialized organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which also bears a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexane derivatives.
Introduction of Trifluoromethyl Group: A common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like copper(I) iodide (CuI).
Formation of Carboxylic Acid: The carboxylic acid group can be introduced through oxidation reactions, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Industrial Production Methods
In an industrial setting, the production of rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid may involve:
Large-Scale Trifluoromethylation: Utilizing continuous flow reactors to efficiently introduce the trifluoromethyl group.
Catalytic Processes: Employing robust catalysts to ensure high yield and selectivity.
Purification: Techniques such as crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Ketones, alcohols.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of catalysts.
Biology
Enzyme Inhibition: Potential use as an inhibitor in enzymatic reactions due to its unique structure.
Biochemical Probes: Utilized in the study of biochemical pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs.
Therapeutic Agents: Potential use in the treatment of various diseases due to its bioactive properties.
Industry
Materials Science: Used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar in having a trifluoromethyl group and a carboxylic acid, but differs in the aromatic ring structure.
3-(Trifluoromethyl)cyclohexanone: Similar in the cyclohexane ring and trifluoromethyl group, but has a ketone instead of a carboxylic acid.
Uniqueness
Structural Features: The combination of a trifluoromethyl group and a carboxylic acid on a cyclohexane ring is unique, providing distinct chemical and physical properties.
Reactivity: The presence of the trifluoromethyl group significantly alters the reactivity of the compound compared to similar non-fluorinated compounds.
This detailed overview of rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid highlights its synthesis, reactions, applications, and unique features, providing a comprehensive understanding of this intriguing compound
Propriétés
Formule moléculaire |
C8H11F3O2 |
|---|---|
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
(1R,3R)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6-/m1/s1 |
Clé InChI |
CJMWFGSSEGRSHR-PHDIDXHHSA-N |
SMILES isomérique |
C1C[C@H](C[C@@H](C1)C(F)(F)F)C(=O)O |
SMILES canonique |
C1CC(CC(C1)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
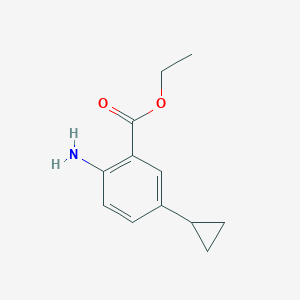

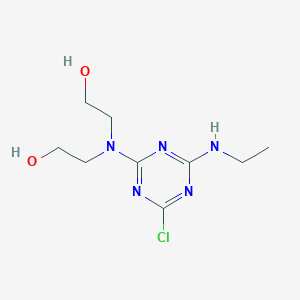
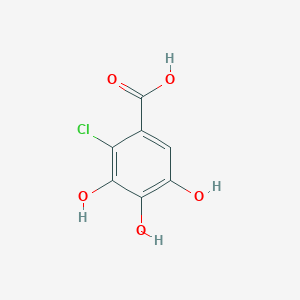


![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
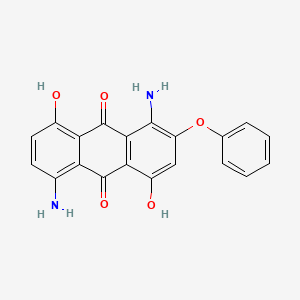
![5-Amino-1-ethyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13131035.png)
